4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound characterized by its unique structure that incorporates sulfonamide and oxadiazole functionalities. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis typically begins with the formation of the 3,4-dihydroquinoline moiety via the reduction of quinoline.
Step 2: : Introduction of the sulfonyl group through sulfonation, forming 3,4-dihydroquinolin-1(2H)-yl sulfonamide.
Step 3: : Concurrently, 5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazole is synthesized via cyclization of a hydrazide derivative with ethyl orthoformate.
Step 4: : The final step involves the coupling of the oxadiazole and sulfonamide intermediates using a peptide coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
The industrial production often employs high-yield batch processes with stringent control of reaction temperatures, times, and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly affecting the dihydroquinoline moiety.
Reduction: : Reduction can alter the oxadiazole ring, opening possibilities for further functionalization.
Substitution: : Electrophilic and nucleophilic substitutions are possible, primarily on the benzamide and triethoxyphenyl components.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide in acidic media.
Reduction: : Metal hydrides like sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenation using N-bromosuccinimide, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products Formed
Oxidation yields quinoline derivatives.
Reduction products include partially or fully reduced oxadiazole derivatives.
Substitution reactions yield various functionalized derivatives depending on the reacting nucleophiles.
Scientific Research Applications
This compound has multifaceted applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interaction with specific enzymes and proteins, influencing cellular pathways.
Medicine: : Potential therapeutic agent with research focusing on its anti-inflammatory and anticancer properties.
Industry: : Employed in the development of specialty chemicals and materials due to its unique structural features.
Mechanism of Action
Molecular Targets: : Primarily targets enzymes involved in oxidative stress pathways, inhibiting or modulating their activity.
Pathways Involved: : Interacts with cellular signaling pathways related to apoptosis and inflammation, potentially offering therapeutic benefits in treating related diseases.
Comparison with Similar Compounds
Compared to other sulfonyl and oxadiazole-based compounds, 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide stands out due to its unique combination of functional groups which confer enhanced biological activity and stability.
List of Similar Compounds
4-(N-(3-chlorophenyl)sulfonyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
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Properties
IUPAC Name |
4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O7S/c1-4-38-25-18-22(19-26(39-5-2)27(25)40-6-3)29-32-33-30(41-29)31-28(35)21-13-15-23(16-14-21)42(36,37)34-17-9-11-20-10-7-8-12-24(20)34/h7-8,10,12-16,18-19H,4-6,9,11,17H2,1-3H3,(H,31,33,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFOUVORPCJZHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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